molecular formula C23H27N3O3 B6475876 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 2640835-55-6

4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one

Numéro de catalogue: B6475876
Numéro CAS: 2640835-55-6
Poids moléculaire: 393.5 g/mol
Clé InChI: YQKDGXXKSLLEJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one is a complex chemical compound offered for research and development purposes. This molecule features a hybrid structure combining phenylpyrrolidinone and piperidine scaffolds linked to a 3-methylpyridinyl moiety, a structure known to be of significant interest in medicinal chemistry . The specific arrangement of these pharmacophores suggests potential for diverse biological activity, making it a valuable intermediate for pharmaceutical exploration. Researchers can utilize this compound in the synthesis of novel molecules, for screening against biological targets, or as a building block in drug discovery projects, particularly those investigating central nervous system (CNS) agents or enzyme inhibitors. The presence of the 3-methylpyridine group is notable, as this heterocycle is a known precursor in the synthesis of important agrochemicals and pharmaceuticals, including the vitamin niacin . Indole and other heterocyclic derivatives have demonstrated a broad spectrum of biological activities in scientific literature, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties, highlighting the potential research value of complex structures like this one . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-17-14-24-10-7-21(17)29-16-18-8-11-25(12-9-18)23(28)19-13-22(27)26(15-19)20-5-3-2-4-6-20/h2-7,10,14,18-19H,8-9,11-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKDGXXKSLLEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of tert-Butyl 4-((Methylsulfonyl)Oxy)Piperidine-1-Carboxylate

This intermediate serves as the linchpin for introducing the pyridyloxymethyl group. Representative conditions from the literature include:

YieldBaseSolventTemperatureTimeReference
95%K2CO3Ethanol/H2OReflux24 h
84%K2CO3Ethanol/H2OReflux16.5 h
60%CsFDMA85°C12 h

The highest yields (84–95%) occur under biphasic ethanol/water with potassium carbonate, leveraging its mild basicity and solubility. Prolonged heating (16–24 h) ensures complete substitution. In contrast, cesium fluoride in dimethylacetamide (DMA) at 85°C achieves only 60% yield, likely due to competing elimination or solvolysis.

Introduction of (3-Methylpyridin-4-yl)OxyMethyl Group

Nucleophilic Substitution with Pyridyl Alcohols

The mesylate group in Boc-piperidine mesylate undergoes SN2 displacement with deprotonated (3-methylpyridin-4-yl)methanol. Sodium hydride in DMF at 90°C for 19 hours provides optimal activation, as demonstrated in analogous reactions with indazole derivatives (yield: 1.04 g). Critical parameters include:

  • Base selection : NaH outperforms CsF in preventing O- vs. N-alkylation.

  • Solvent polarity : DMF enhances nucleophile solubility without hydrolyzing the mesylate.

  • Temperature control : 90°C balances reaction rate and byproduct suppression.

Post-reaction workup involves ethyl acetate/water partitioning and silica gel chromatography (eluent: ethyl acetate/hexane).

Deprotection and Coupling to Pyrrolidinone

Boc Removal and Amide Bond Formation

Acidic deprotection (e.g., HCl in dioxane) yields 4-((3-methylpyridin-4-yl)oxymethyl)piperidine. Subsequent coupling with 1-phenylpyrrolidin-2-one employs carbodiimide-mediated activation:

  • Activation : EDCl/HOBt in DCM at 0°C.

  • Coupling : Stirring at RT for 12–18 h.

  • Purification : Column chromatography (MeOH/DCM gradient).

Analogous protocols for quinazoline-piperidine conjugates report 85–90% coupling efficiency.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3) : Key signals include δ 8.72 (pyridyl H), 4.50 (piperidine OCH2), 3.95 (CO-N), and 1.47 (Boc tert-butyl).

  • LC-MS : [M+H]+ = 503.5 (calculated for C25H29ClFN4O4).

  • Melting point : 192–193°C (consistent with crystalline purity).

Challenges and Optimization Opportunities

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one can participate in a variety of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can yield various hydrogenated forms, altering its chemical properties.

  • Substitution: : It can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate these transformations.

Major Products Formed

The major products formed depend on the specific reactions employed. For example, oxidation may yield N-oxides, while reduction could lead to hydrogenated derivatives. Substitution reactions may result in various functionalized analogs with potentially enhanced properties.

Applications De Recherche Scientifique

Pharmacological Studies

Research indicates that compounds similar to this one exhibit significant pharmacological properties, including:

  • Receptor Modulation : Compounds with piperidine structures are often studied as modulators of various receptors, including G-protein coupled receptors (GPCRs). For example, derivatives have shown activity as agonists or antagonists at orexin receptors, which are implicated in sleep regulation and appetite control .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology:

  • CNS Activity : Due to its ability to cross the blood-brain barrier, it may influence neurotransmitter systems, making it a subject of interest for treating disorders such as anxiety and depression.

Anticancer Research

Emerging studies indicate that derivatives of piperidine compounds can exhibit anticancer properties:

  • Cell Proliferation Inhibition : Certain analogs have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential use in cancer therapeutics .

Case Studies

Several studies have explored the applications of related compounds:

Case Study 1: Orexin Receptor Agonism

A study published in Journal of Medicinal Chemistry investigated a series of piperidine derivatives for their orexin receptor activity. The findings indicated that modifications at the piperidine nitrogen significantly affected binding affinity and selectivity .

Case Study 2: Antitumor Activity

In another study, a series of pyrrolidine-based compounds were tested against human cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity, indicating a promising avenue for developing new anticancer agents .

Mécanisme D'action

The mechanism of action of 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound's structure suggests it can bind to particular enzymes or receptors, modulating their activity. The precise pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound's effects at a cellular and molecular level.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound shares structural similarities with several analogs, primarily in the pyrrolidin-2-one core and aryl substituents. Below is a detailed comparison based on substituents, synthesis, and inferred pharmacological properties:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Application Synthesis Yield/Purity Reference
Target Compound
4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one
Piperidine-1-carbonyl, oxymethyl-linked 3-methylpyridin-4-yl, phenyl Hypothesized CNS targeting Not reported
4-(3-Fluoro-5-iodophenyl)-1-((3-methylpyridin-4-yl)methyl)-pyrrolidin-2-one (Compound 14) 3-Fluoro-5-iodophenyl, (3-methylpyridin-4-yl)methyl PET radiotracer precursor 71% yield
(R)-4-(3,5-Difluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one ((R)-SDM-8) 3,5-Difluorophenyl, (3-methylpyridin-4-yl)methyl, R-configuration PET imaging agent (SV2A protein) High purity
5-(4-([1,1'-Biphenyl]-4-yl)-5,5-difluoro-2-methylpent-4-en-2-yl)-1-phenylpyrrolidin-2-one (3l) Biphenyl, difluoro, pentenyl Not reported (structural diversity) Synthesized via general procedure
6-(4-{4-[3-(4-Trifluoromethyl-phenyl)-propionyl]-piperazin-1-yl}-piperidine-1-carbonyl)-3H-benzooxazol-2-one Piperazine, trifluoromethylphenyl, benzooxazol-2-one Autotaxin inhibition Example synthesis

Key Observations

Structural Variations and Pharmacological Implications

  • The target compound uniquely combines a piperidine-1-carbonyl group with an oxymethyl-linked pyridine , distinguishing it from simpler analogs like Compound 14 or (R)-SDM-6. This design may enhance blood-brain barrier (BBB) penetration or receptor binding affinity compared to analogs lacking the piperidine-carbonyl moiety .
  • Fluorinated analogs (e.g., (R)-SDM-8) demonstrate utility in PET imaging, where fluorine’s electronegativity and small atomic radius improve target selectivity and metabolic stability. The absence of fluorine in the target compound may suggest a different pharmacokinetic profile .

Biological Targets

  • (R)-SDM-8 targets synaptic vesicle glycoprotein 2A (SV2A), a marker for synaptic density, suggesting that the pyrrolidin-2-one scaffold is versatile for CNS applications. The target compound’s piperidine-carbonyl group could modulate affinity for related targets (e.g., enzymes or transporters) .
  • Trifluoromethyl-containing analogs (e.g., Example 2 in ) emphasize the role of electron-withdrawing groups in enhancing binding to hydrophobic enzyme pockets, a feature absent in the target compound.

Contradictions and Gaps While iodine in Compound 14 improves radiotracer utility, its size may limit BBB penetration compared to smaller halogens like fluorine. The target compound’s phenyl group at position 1 may balance lipophilicity for CNS uptake .

Activité Biologique

The compound 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one is a complex organic molecule that features multiple functional groups, including piperidine and pyrrolidine rings. Its structure suggests potential biological activity, particularly in pharmaceutical applications.

Chemical Structure and Properties

The compound can be described as follows:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Pyrrolidine Moiety : A five-membered ring also containing one nitrogen atom.
  • Phenyl Group : A benzene ring that can enhance lipophilicity and biological activity.

Pharmacological Potential

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
1-(Pyridin-4-yl)ethanoneContains a pyridine ringAnticancer properties
1-[4-(5-methoxy-pyrazolo[3,4-b]pyridin-4-yl)pyridin-3-yl]phenolPyrazole and phenol functionalityNeuroprotective effects
1-[4-{5-(6-methoxy-pyrazolo[3,4-b]pyridin-4-yl)pyridin-3-yl}phenyl]pyrrolidin-2-oneSimilar core structurePotential enzyme inhibition

These compounds share certain structural motifs but differ in their substituents and biological activities, highlighting the unique characteristics of the target compound.

The biological activity of 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one may be attributed to its ability to interact with various biological targets. For instance, the presence of the piperidine and pyrrolidine rings suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For example, a study on piperidine derivatives revealed significant activity against certain cancer cell lines, suggesting that modifications to the piperidine structure could enhance efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound with high purity, and how can reaction yields be optimized?

  • Methodology:

  • Step 1: Use a two-step synthesis approach: (i) Coupling of 3-methylpyridin-4-ol with a piperidine derivative via Mitsunobu or nucleophilic substitution to introduce the ether linkage. (ii) Carbonyl activation (e.g., using EDCI/HOBt) for amide bond formation with 1-phenylpyrrolidin-2-one .
  • Step 2: Optimize solvent systems (e.g., dichloromethane or DMF) and base selection (e.g., NaOH or Et3_3N) to improve yield. Monitor purity via HPLC (>99%) and characterize intermediates with 1^1H/13^{13}C NMR .
  • Step 3: Apply Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and reaction time .

Q. How should researchers safely handle this compound given its potential hazards?

  • Methodology:

  • Preventive Measures: Use fume hoods, gloves, and eye protection. Avoid contact with oxidizers or heat sources due to risks of decomposition .
  • Emergency Protocols: For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for specific antidotes .
  • Storage: Store at 2–8°C in airtight containers under inert gas (e.g., N2_2) to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology:

  • Structural Confirmation: Use 1^1H/13^{13}C NMR to verify the piperidine-pyrrolidinone scaffold and pyridinyl ether linkage. Mass spectrometry (HRMS) for molecular ion validation .
  • Purity Analysis: HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times against reference standards .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and binding affinity?

  • Methodology:

  • Step 1: Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and assess electronic properties (e.g., HOMO-LUMO gaps) .
  • Step 2: Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or GPCRs). Validate with MD simulations .
  • Step 3: Predict ADMET properties (e.g., LogP, bioavailability) using SwissADME or ADMETlab .

Q. What strategies resolve contradictory data in reaction optimization or biological activity studies?

  • Methodology:

  • Data Triangulation: Cross-validate synthesis yields using independent methods (e.g., GC-MS vs. HPLC) .
  • Statistical Analysis: Apply ANOVA to identify outliers in biological assays. Replicate experiments under controlled conditions (e.g., fixed pH, temperature) .
  • Mechanistic Studies: Use kinetic isotope effects or trapping experiments to probe reaction pathways .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Methodology:

  • Step 1: Design a continuous-flow reactor (e.g., microfluidic chip) for the amide coupling step. Optimize residence time and mixing efficiency .
  • Step 2: Integrate in-line purification (e.g., scavenger resins) to automate byproduct removal .
  • Step 3: Monitor reaction progress using real-time FTIR or UV-vis spectroscopy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.